Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)
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Overview
Description
Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) is a heterocyclic compound featuring a pyrazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) typically involves the reaction of acetoacetic ester with hydrazine hydrate to form the pyrazoline ring. This intermediate is then reacted with acetamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazoline ring to pyrazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include pyrazolone derivatives, pyrazolidine, and various substituted pyrazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) involves its interaction with specific molecular targets and pathways. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline: A similar compound with a pyrazoline ring but different substituents.
Pyrazolone: An oxidized form of pyrazoline with different chemical properties.
Pyrazolidine: A reduced form of pyrazoline with distinct biological activities
Uniqueness
Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-3-5-2-6(11)9-8-5/h2H,3H2,1H3,(H,7,10)(H2,8,9,11) |
InChI Key |
VIEVHHUEDLVGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=O)NN1 |
Origin of Product |
United States |
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